molecular formula C10H10N2OS B14810885 5-Cyclopropoxy-4-(methylthio)nicotinonitrile

5-Cyclopropoxy-4-(methylthio)nicotinonitrile

Cat. No.: B14810885
M. Wt: 206.27 g/mol
InChI Key: HNPDTSCMFDLHBT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylsulfanyl group at the 4-position, and a carbonitrile group at the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with cyclopropyl alcohol and methylthiol under specific conditions to introduce the cyclopropoxy and methylsulfanyl groups, respectively. The carbonitrile group is often introduced through a nucleophilic substitution reaction using a suitable nitrile source . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies involving reaction mechanisms and synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific context of its use .

Comparison with Similar Compounds

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-cyclopropyloxy-4-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C10H10N2OS/c1-14-10-7(4-11)5-12-6-9(10)13-8-2-3-8/h5-6,8H,2-3H2,1H3

InChI Key

HNPDTSCMFDLHBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1C#N)OC2CC2

Origin of Product

United States

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